Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-

Vue d'ensemble

Description

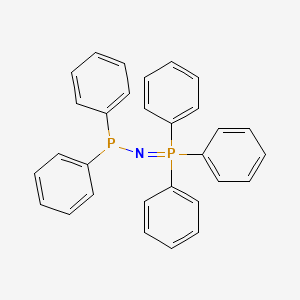

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, is a compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to an amide group and a triphenylphosphoranylidene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be synthesized through various methods. One efficient approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method allows for the production of phosphinic amides in one step with good to excellent yields under mild and metal-free conditions . Another method involves the highly diastereoselective synthesis of P-stereogenic phosphinic amides via directed ortho lithiation of diphenylphosphinic amides with tert-butyllithium followed by electrophilic quench reactions .

Industrial Production Methods

While specific industrial production methods for phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, are not widely documented, the general principles of electrosynthesis and directed ortho lithiation can be scaled up for industrial applications. These methods offer the advantages of high efficiency, selectivity, and the potential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products have various applications in organic synthesis and material science.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Catalysis

Phosphinic amides are widely used as catalysts in organic reactions. They facilitate various transformations, including:

- Functional Group Interconversions : These compounds can promote the conversion of functional groups with high selectivity. For example, reactions involving aldehydes and ketones yield olefins with yields ranging from 73% to 96% when using phosphonium salts derived from phosphinic amides .

- Heterocycle Synthesis : The ability of phosphinic amides to stabilize transition states makes them effective in synthesizing heterocycles, which are crucial in pharmaceutical chemistry.

2.2 Polymer Chemistry

Phosphinic amides have been utilized in the development of polymer-supported catalysts. For instance, polymer-supported triphenylphosphine (PS-TPP) has been employed in the synthesis of various organic compounds, demonstrating its utility in large-scale applications .

Pharmaceutical Applications

Phosphinic amides play a critical role in drug development due to their ability to modify biological activity. They are involved in:

- Drug Design : The structural versatility of phosphinic amides allows for the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.

- Targeted Delivery Systems : Research indicates that phosphinic amides can be incorporated into drug delivery systems, improving the bioavailability of therapeutic agents .

Case Study: Synthesis of β-Hydroxyamines

In a notable study, Ley et al. demonstrated the utility of phosphonium salts derived from diphenyl-N-triphenylphosphoranylidene- in synthesizing β-hydroxyamines from carbonyl compounds. The reaction showcased high yields and selectivity, highlighting the effectiveness of phosphinic amides as reagents in organic synthesis .

Case Study: Development of Polyphosphoranes

Research conducted by Baldwin et al. revealed that bis-phosphinic acids could be synthesized through novel routes involving diphenyl-N-triphenylphosphoranylidene-. These compounds were subsequently polymerized to create polyphosphoranes with desirable thermal and hydrolytic stability properties . This advancement opens new avenues for material science applications.

Data Tables

| Application Area | Specific Use | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Olefin Production from Aldehydes and Ketones | 73% - 96% |

| Heterocycle Synthesis | Various Reactions | High Selectivity |

| Pharmaceutical Chemistry | Drug Design and Delivery Systems | Enhanced Bioavailability |

| Polymer Chemistry | Development of Polyphosphoranes | High Stability |

Mécanisme D'action

The mechanism of action of phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form stable complexes with metal ions and other electrophiles, facilitating various chemical transformations. The molecular pathways involved include the formation of P-stereogenic centers and the stabilization of reactive intermediates.

Comparaison Avec Des Composés Similaires

Phosphinic amide, diphenyl-N-triphenylphosphoranylidene-, can be compared with other similar compounds, such as:

Phosphine oxides: These compounds share similar oxidation states and reactivity but differ in their structural properties.

Phosphine derivatives: These compounds have similar phosphorus chemistry but vary in their functional groups and applications.

Substituted phosphinic amides: These compounds have different substituents on the phosphorus atom, leading to variations in reactivity and applications.

Activité Biologique

Phosphinic amides, particularly diphenyl-N-triphenylphosphoranylidene-, are a class of compounds that have garnered attention for their potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of their biological activity.

Chemical Structure and Properties

The compound diphenyl-N-triphenylphosphoranylidene- can be represented structurally as follows:

Where "Ph" denotes phenyl groups. The unique structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

-

Antiviral Properties :

- Research indicates that phosphinic amides can act as antiviral agents. For example, derivatives of nucleosides that incorporate phosphoramidate functionalities have shown effectiveness against HIV. The EC50 values for these compounds are comparable to established antiviral nucleosides, indicating their potential as therapeutic agents .

- Enzyme Inhibition :

-

Cellular Mechanisms :

- The mechanism of action often involves the formation of stable complexes with target enzymes, which can inhibit their activity by blocking substrate access or altering catalytic sites. This has been observed in studies focusing on protease inhibition where phosphinic amides form reversible complexes with the enzyme active sites .

Case Study 1: Antiviral Activity Against HIV

A study evaluated the antiviral efficacy of phosphinic amide derivatives against HIV-1. The results indicated that certain derivatives exhibited EC50 values in the low nanomolar range, demonstrating significant potency compared to standard antiviral treatments.

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 0.003 | 0.018 | 6 |

| Compound B | 0.005 | 0.020 | 4 |

Case Study 2: Inhibition of Cysteine Proteases

In another investigation, phosphinic amides were tested for their ability to inhibit calpain I, an important cysteine protease involved in cellular signaling pathways.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound C | 0.01 | Active site binding |

| Compound D | 0.05 | Allosteric modulation |

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of phosphinic amides:

- Synthesis Techniques : Various synthetic routes have been developed for creating phosphinic amide derivatives, including reactions involving phosphorus(III) and phosphorus(V) compounds .

- Biological Evaluation : Comprehensive evaluations have shown that these compounds not only exhibit antiviral properties but also possess anti-inflammatory and anticancer activities, making them versatile candidates for drug development .

Propriétés

IUPAC Name |

diphenylphosphanylimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NP2/c1-6-16-26(17-7-1)32(27-18-8-2-9-19-27)31-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYWXVVBIMUJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178811 | |

| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24082-36-8 | |

| Record name | P,P-Diphenyl-N-(triphenylphosphoranylidene)phosphinous amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24082-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024082368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic amide, diphenyl-N-triphenylphosphoranylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.